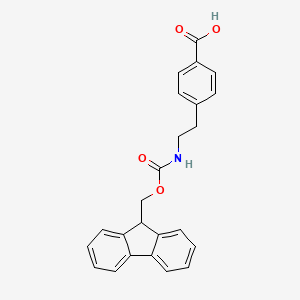

4-(Fmoc-2-aminoethyl)-benzoic acid

Description

Contextualization within Fmoc-Protected Amino Acid Chemistry

The development of solid-phase peptide synthesis (SPPS) revolutionized the way peptides are created, and the Fmoc protection strategy is a cornerstone of this methodology. nih.gov The Fmoc group is a base-labile protecting group for the α-amino group of amino acids. nih.gov Its primary advantage lies in the mild conditions required for its removal—typically a weak base like piperidine (B6355638)—which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups. nih.gov This orthogonality is a significant improvement over the harsher, acid-based deprotection steps used in older methodologies like the Boc (tert-butyloxycarbonyl) strategy. nih.gov

4-(Fmoc-2-aminoethyl)-benzoic acid fits seamlessly into this chemical paradigm. It is essentially a non-natural, or synthetic, amino acid derivative where the traditional α-carbon is replaced by a benzene (B151609) ring. The presence of the Fmoc-protected amine allows for its participation in standard Fmoc-based SPPS protocols. chemimpex.com This enables the precise and controlled incorporation of a rigid benzoic acid moiety into a peptide sequence, offering a way to introduce specific structural constraints or functionalities. The quality and purity of Fmoc-amino acids are crucial for the success of SPPS, as impurities can lead to the formation of truncated or modified peptides. sigmaaldrich.com

Fundamental Significance as a Modular Building Block for Complex Molecular Architectures

The true power of this compound lies in its dual reactivity. The Fmoc-protected amino group allows for its integration into peptide chains, while the carboxylic acid group on the benzene ring provides a handle for further chemical modifications. This modular nature makes it an invaluable linker and building block for a variety of complex molecular architectures. chemimpex.com

In peptide synthesis and drug development , this compound can be used to create peptidomimetics, where the natural peptide backbone is altered to improve properties such as stability against enzymatic degradation, bioavailability, and receptor-binding affinity. chemimpex.compeptide.com For instance, it can be incorporated as a linker to attach other molecules, such as drugs or imaging agents, to a peptide. chemimpex.com Research has shown its utility in creating bioconjugates, which are crucial for developing targeted therapies and diagnostic tools. chemimpex.comchemimpex.com A notable example is its use in the synthesis of GPR54-agonistic pentapeptide derivatives, where it serves as a key component in constructing the bioactive peptide. nih.gov

In the field of materials science , this compound is utilized in the development of novel materials with tailored properties. chemimpex.com For example, it can be incorporated into polymers or hydrogels. chemimpex.com The rigid benzoic acid core can influence the self-assembly properties of these materials, leading to the formation of specific nanostructures. Its application in hydrogels is particularly relevant for creating advanced drug delivery systems. chemimpex.com

Furthermore, its utility extends to bioconjugation , where it facilitates the linking of biomolecules to other entities for applications in diagnostics and therapeutics. chemimpex.comchemimpex.com The ability to precisely position this building block within a larger molecule allows for the controlled assembly of complex and functional systems.

Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₁NO₄ | chemimpex.comnih.govcymitquimica.com |

| Molecular Weight | 387.43 g/mol | chemimpex.comnih.govcymitquimica.com |

| Appearance | White powder | chemimpex.com |

| Purity | ≥95% | nih.govcymitquimica.com |

| Storage Temperature | 0-8 °C | chemimpex.com |

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c26-23(27)17-11-9-16(10-12-17)13-14-25-24(28)29-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHJLWUYIRBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC4=CC=C(C=C4)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203453-80-9 | |

| Record name | 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Fmoc 2 Aminoethyl Benzoic Acid and Analogues

Established and Evolving Synthetic Pathways for 4-(Fmoc-2-aminoethyl)-benzoic acid

The primary route for synthesizing this compound involves the protection of the amino group of 4-(2-aminoethyl)benzoic acid with the fluorenylmethyloxycarbonyl (Fmoc) group. This is typically achieved by reacting the amino compound with an Fmoc-donating reagent in the presence of a base.

The key precursor for the final product is 4-(2-aminoethyl)benzoic acid. cymitquimica.com Its synthesis can be approached through several methods. One common route begins with 4-bromobenzoic acid, which undergoes amination with a suitable reagent like ethylenediamine (B42938) to introduce the aminoethyl group. smolecule.com Subsequent hydrolysis and acidification yield 4-(2-aminoethyl)benzoic acid hydrochloride. smolecule.com

Another approach involves the catalytic hydrogenation of nitrile or oxime precursors. For instance, methyl 4-cyanobenzoate (B1228447) can be hydrogenated using catalysts like palladium on carbon (Pd/C) to yield methyl 4-(2-aminoethyl)benzoate. This ester can then be hydrolyzed to the desired carboxylic acid. A direct synthesis from 4-(2-aminoethyl)benzoic acid hydrochloride has also been reported, involving esterification with methanol (B129727) and thionyl chloride, followed by neutralization and purification.

| Starting Material | Reagents/Catalysts | Intermediate/Product | Reference |

| 4-Bromobenzoic acid | Ethylenediamine, HCl | 4-(2-Aminoethyl)benzoic acid hydrochloride | smolecule.com |

| Methyl 4-cyanobenzoate | Pd/C, H₂ | Methyl 4-(2-aminoethyl)benzoate | |

| 4-(2-Aminoethyl)benzoic acid hydrochloride | Methanol, Thionyl chloride | Methyl 4-(2-aminoethyl)benzoate |

The protection of the amino group with Fmoc is a critical step. numberanalytics.com The most common method involves reacting the amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in the presence of a base like triethylamine (B128534) or sodium bicarbonate. researchgate.netresearchgate.net The choice of solvent, temperature, and reaction time are crucial for optimizing the yield and purity of the final product. numberanalytics.com

Challenges in Fmoc protection include the potential for side reactions and the need for efficient purification. nih.gov For instance, the presence of impurities like free amino acids in the starting material can lead to the formation of undesired oligopeptides. nih.gov To address these challenges, strategies such as using a slight excess of the amino acid during the reaction can help drive the reaction to completion and simplify purification. acs.org Additionally, the development of milder deprotection conditions, such as using sodium azide (B81097), is being explored to avoid the harsh basic conditions that can be incompatible with sensitive functional groups. researchgate.net

Orthogonal protection strategies, where different protecting groups that can be removed under different conditions are used, are also employed to selectively protect multiple functional groups within a molecule. numberanalytics.comorganic-chemistry.org For example, the Fmoc group, which is base-labile, can be used in conjunction with acid-labile groups like tert-butyloxycarbonyl (Boc) to allow for selective deprotection. numberanalytics.comorganic-chemistry.org

| Fmoc Reagent | Base | Solvent(s) | Key Considerations | Reference |

| Fmoc-Cl | Triethylamine | - | Standard method | |

| Fmoc-OSu | Sodium Bicarbonate | THF, Water | Often used for scale-up | researchgate.net |

| Fmoc-OSu | Triethylamine | Aqueous Acetonitrile | Can simplify workup | acs.org |

Design and Synthesis of Structurally Related Benzoic Acid Derivatives for Specific Applications

The core structure of this compound can be modified to create a diverse range of derivatives with specific properties for various applications in drug discovery and materials science.

By altering the spacer between the benzoic acid and the Fmoc-protected amino group, the properties of the molecule can be fine-tuned. For example, Fmoc-4-(aminomethyl)benzoic acid, with a shorter methylene (B1212753) spacer, has been synthesized and used in the creation of peptide mimetics. acs.orgnih.gov The synthesis of this analogue also typically involves the Fmoc protection of the corresponding aminomethylbenzoic acid. acs.org

Longer and more flexible linkers, such as the aminoethyloxy spacer in 4-[2-(Fmoc-amino)ethyloxy]benzoic acid, can enhance solubility and are valuable in solid-phase peptide synthesis and the development of bioconjugates. chemimpex.com The synthesis of these derivatives often involves the reaction of a halo-substituted benzoic acid ester with an appropriate amino alcohol, followed by Fmoc protection and hydrolysis of the ester.

The synthesis of 4-amino-3-(aminomethyl)benzoic acid derivatives offers another scaffold for creating peptidomimetics. researchgate.net Regioselective amidomethylation of 4-aminobenzoic acid followed by selective protection of the different amino groups allows for the creation of building blocks for complex pseudopeptides. researchgate.net

| Derivative Name | Spacer/Linker | Potential Application | Reference |

| Fmoc-4-(aminomethyl)benzoic acid | -CH₂- | Peptide mimetics | acs.orgnih.gov |

| 4-[2-(Fmoc-amino)ethyloxy]benzoic acid | -O-CH₂-CH₂- | Solid-phase peptide synthesis, Bioconjugation | chemimpex.com |

| Fmoc-4-amino-3-(aminomethyl)benzoic acid | Ortho-aminomethyl | Peptidomimetics, Combinatorial chemistry | researchgate.net |

Late-stage functionalization (LSF) has emerged as a powerful tool for rapidly diversifying complex molecules like benzoic acid derivatives without the need for de novo synthesis of each analogue. nih.gov This approach is particularly valuable in drug discovery for generating molecular libraries for screening.

For benzoic acids, transition-metal-catalyzed C-H activation is a key LSF strategy. nih.govnih.govresearchgate.net For instance, iridium-catalyzed ortho-C-H amination can introduce amino groups at a late stage, providing access to anilines and drug conjugates. nih.gov Similarly, palladium-catalyzed reactions have been developed for the meta-C-H olefination and acetoxylation of benzoic acid derivatives. researchgate.net These methods allow for the introduction of new functional groups at specific positions on the aromatic ring, leading to a wide array of structurally diverse compounds.

Another LSF approach involves the cross-coupling of C-O electrophiles, where abundant phenols can be used as coupling partners. researchwithrutgers.com This strategy, enabled by flexible N-heterocyclic carbene ligands, has been successfully applied to the late-stage functionalization of numerous pharmaceuticals. researchwithrutgers.com

Methodological Considerations in Synthetic Scale-Up and Efficiency

Scaling up the synthesis of this compound and its analogues from the laboratory to an industrial scale presents several challenges that require careful consideration of efficiency, cost, and safety.

The choice of synthetic route is paramount. For large-scale production, routes that utilize readily available and inexpensive starting materials are preferred. cam.ac.uk The efficiency of each reaction step, in terms of yield and atom economy, becomes critically important. For example, replacing stoichiometric reagents with catalytic methods can significantly improve the efficiency and reduce waste. nih.gov

Purification methods must also be scalable. While chromatography is often used in the lab, large-scale crystallizations or extractions are generally more cost-effective for industrial production. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor without isolating intermediates, can also significantly improve efficiency and reduce costs. acs.org

Safety is a major concern in large-scale synthesis. Reagents that are toxic or explosive, such as diazotransfer reagents, should be avoided if possible. cam.ac.uk The development of safer alternatives, like imidazole-1-sulfonyl azide for diazo transfer, is an important area of research. cam.ac.uk

Finally, ensuring the purity of the final product is crucial, especially for pharmaceutical applications. nih.gov Impurities can affect the performance and safety of the final product. Therefore, robust analytical methods are needed to monitor the reaction progress and ensure the quality of the final compound. nih.gov

Research Applications of 4 Fmoc 2 Aminoethyl Benzoic Acid in Chemical Biology and Material Sciences

Contributions to Advanced Peptide and Peptidomimetic Synthesis

The synthesis of peptides and their mimetics remains a critical endeavor for the development of new therapeutics, diagnostic agents, and research tools. The structural and functional diversity of peptides allows for the targeting of a wide array of biological processes with high specificity. 4-(Fmoc-2-aminoethyl)-benzoic acid has emerged as a valuable component in the synthetic chemist's toolbox for creating complex and modified peptide structures.

Utility in Solid-Phase Peptide Synthesis (SPPS) for Complex Sequences

Solid-phase peptide synthesis, particularly utilizing Fmoc chemistry, is the most widely adopted method for the routine synthesis of peptides. nih.gov The stability and compatibility of this compound with various coupling reagents make it a suitable building block for incorporation into peptide chains. chemimpex.com Its structure allows for the introduction of a flexible linker or spacer within a peptide sequence, which can be crucial for maintaining the desired conformation and biological activity of complex peptides. The Fmoc protecting group ensures selective deprotection of the amine under mild basic conditions, a key feature of the orthogonal protection schemes used in Fmoc-SPPS. nih.gov The ability to introduce this non-natural amino acid analogue can be particularly useful in the synthesis of peptides with specific structural requirements that are difficult to achieve with natural amino acids alone.

Facilitation of Unnatural Amino Acid and Modified Residue Incorporation

The incorporation of unnatural amino acids and modified residues is a powerful strategy for enhancing the therapeutic properties of peptides, such as increasing their stability against proteolysis, improving their binding affinity, and modulating their pharmacokinetic profiles. This compound itself is an unnatural amino acid derivative that can be incorporated into peptide sequences to introduce a unique structural motif.

One area of research has focused on the use of related aminobenzoic acid structures to create peptidomimetics. For instance, a bioactive pentapeptide with potent GPR54 agonistic activity, [H-Amb-Phe-Gly-Leu-Arg-Trp-NH2], utilized the related compound 4-(aminomethyl)benzoic acid (Amb) to mimic a peptide bond and explore conformational requirements for bioactivity. nih.gov This highlights the potential of aminobenzoic acid derivatives to serve as scaffolds in the design of peptidomimetics. The incorporation of such residues can influence the secondary structure of peptides and provide novel platforms for drug discovery. While direct studies on this compound for this specific application are not widely documented, the principles demonstrated with similar structures underscore its potential in this area.

Development of Peptide Thioester Precursors and Ligation Strategies

Native chemical ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins by joining smaller, unprotected peptide fragments. A key component of NCL is the peptide thioester. The development of efficient methods for the synthesis of peptide thioesters using Fmoc-SPPS has been an area of active research. nih.govspringernature.com

One innovative approach involves the use of N-acylurea peptides as precursors to peptide thioesters. nih.gov This method utilizes a related compound, 3-(Fmoc)-4-diaminobenzoic acid, to generate a resin-bound acylurea peptide that can be converted to a peptide thioester upon thiolysis. nih.gov This strategy circumvents the challenges associated with the lability of thioester linkages to the basic conditions used for Fmoc group removal. nih.govdeakin.edu.au While not directly employing this compound, this research into related diaminobenzoic acid derivatives demonstrates the utility of the aminobenzoic acid scaffold in developing novel ligation strategies compatible with Fmoc chemistry. These methods pave the way for the efficient synthesis of large and complex proteins. springernature.comnih.govrsc.org

Strategies for Overcoming Synthetic Challenges in Peptide Chain Assembly

A significant challenge in SPPS is the aggregation of the growing peptide chain on the solid support, which can lead to incomplete reactions and low yields. nih.gov The introduction of backbone-modifying groups is a common strategy to disrupt the hydrogen bonding networks that lead to aggregation. nih.gov

The use of N-(2-hydroxy-4-methoxybenzyl) (Hmb)-protected amino acids has been shown to effectively inhibit interchain association. nih.gov While there is no direct evidence of this compound being used for this specific purpose, its structural features could potentially influence peptide chain solvation and aggregation. The incorporation of non-natural residues can alter the physicochemical properties of the peptide, potentially mitigating aggregation and improving synthetic outcomes. The purity of Fmoc-amino acid building blocks is also crucial for successful peptide synthesis, as impurities can lead to chain termination and difficult purification. sigmaaldrich.com Ensuring the high purity of specialized building blocks like this compound is therefore paramount for their effective use.

Role in Bioconjugation and Targeted Molecular Assembly

Bioconjugation, the covalent linking of two biomolecules or a biomolecule and a synthetic molecule, is a fundamental technology in biomedical research and drug development. The ability to create precisely defined molecular constructs allows for the development of targeted therapies, diagnostic agents, and probes for studying biological systems.

Design and Synthesis of Bioconjugates for Biomedical Applications

The bifunctional nature of this compound, with its protected amine and free carboxylic acid, makes it an excellent linker for bioconjugation. After incorporation into a peptide via its amino group, the benzoic acid's carboxylic acid functionality remains available for conjugation to other molecules, such as drugs, imaging agents, or targeting ligands. The related compound, 4-[2-(Fmoc-amino)ethyloxy]benzoic acid, is explicitly mentioned for its role in creating bioconjugates for targeted therapies and diagnostic tools. chemimpex.com The ethoxy group in this related compound is noted to enhance solubility, which can be a beneficial property in bioconjugation reactions. chemimpex.com

The development of self-assembling peptides is another area where such building blocks are valuable. Fmoc-amino acids, in general, are known to drive the self-assembly of peptides into nanostructures like fibrils and hydrogels, which have applications in cell culture and biomaterials. nih.gov While specific studies on the self-assembly of peptides containing this compound are not detailed, its amphipathic nature suggests potential in this area.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Feature | Application Note | Reference |

| This compound | C24H21NO4 | 387.43 | Fmoc-protected aminoethyl benzoic acid | Building block for peptide synthesis and bioconjugation. | scbt.com |

| 4-(aminomethyl)benzoic acid (Amb) | C8H9NO2 | 151.16 | Unprotected aminomethyl benzoic acid | Incorporated into peptidomimetics to mimic peptide bonds. | nih.gov |

| 4-[2-(Fmoc-amino)ethyloxy]benzoic acid | C24H21NO5 | 403.43 | Fmoc-protected aminoethyloxy benzoic acid | Enhances solubility in bioconjugation applications. | chemimpex.com |

| 3-(Fmoc)-4-diaminobenzoic acid | C22H18N2O4 | 374.39 | Fmoc-protected diaminobenzoic acid | Used to generate peptide thioester precursors for NCL. | nih.gov |

| N-(2-hydroxy-4-methoxybenzyl) (Hmb) protected amino acids | Varies | Varies | Backbone protecting group | Inhibits peptide chain aggregation during SPPS. | nih.gov |

Table 2: Overview of Synthetic Strategies and Applications

| Strategy/Application | Key Compound/Method | Purpose | Research Focus | Reference(s) |

| Solid-Phase Peptide Synthesis (SPPS) | This compound | Introduction of a non-natural residue/linker. | Synthesis of complex and modified peptides. | nih.govchemimpex.com |

| Peptidomimetic Design | 4-(aminomethyl)benzoic acid (Amb) | Mimic peptide bonds and constrain peptide conformation. | Development of bioactive peptide analogues. | nih.gov |

| Peptide Thioester Synthesis | 3-(Fmoc)-4-diaminobenzoic acid | Formation of N-acylurea precursors for thioester generation. | Facilitating Native Chemical Ligation (NCL). | nih.govspringernature.comnih.govrsc.org |

| Overcoming Peptide Aggregation | N-(2-hydroxy-4-methoxybenzyl) (Hmb) protection | Disrupting interchain hydrogen bonding. | Improving the efficiency of SPPS for difficult sequences. | nih.gov |

| Bioconjugation | 4-[2-(Fmoc-amino)ethyloxy]benzoic acid | Linking peptides to other molecules for targeted applications. | Development of targeted therapies and diagnostics. | chemimpex.com |

| Self-Assembling Peptides | Fmoc-amino acids | Driving the formation of nanostructures. | Creating novel biomaterials for cell culture and other applications. | nih.gov |

Development of Molecular Probes and Imaging Agents

The structural attributes of this compound make it an ideal scaffold for the construction of molecular probes and imaging agents. chemimpex.comchemimpex.com The Fmoc group, while primarily known for its role in peptide synthesis, also possesses inherent fluorescence, which can be harnessed in the design of probes. cymitquimica.com The true versatility of the compound, however, lies in its capacity to act as a linker, covalently connecting a targeting moiety to a reporter molecule, such as a fluorophore or a radiolabel. chemimpex.comchemimpex.com

Researchers can leverage the carboxylic acid function of the benzoic acid to attach the molecule to a biomolecule of interest, while the deprotected amino group can be coupled to a signaling component. This modular approach allows for the creation of a wide array of custom-designed probes for specific biological targets. For instance, a closely related compound, 4-(Fmoc-2-aminoethyl)-6-dibenzofuranpropionic acid, is utilized in the creation of fluorescent probes for real-time visualization of cellular processes. cymitquimica.com The principles guiding the use of this related compound are directly applicable to this compound, highlighting its potential in developing sophisticated imaging tools.

The synthesis of novel fluorescent amino acids for incorporation into peptides is a testament to the ongoing efforts in this field. nih.gov These fluorescently labeled peptides can then be used to study enzyme activity or to visualize specific cellular structures. nih.govnih.gov The bifunctional nature of this compound allows it to be seamlessly integrated into such peptide-based probes.

A key strategy in the development of targeted imaging agents involves the synthesis of conjugates comprising a targeting ligand, a spacer, and a fluorescent tag. beilstein-journals.org The flexible ethylamino-benzoic acid portion of the molecule can serve as the spacer, providing optimal distance and orientation between the targeting element and the imaging reporter.

| Probe Component | Function Enabled by this compound | Example Application |

| Targeting Moiety | Attachment via the carboxylic acid to peptides, antibodies, or small molecules. | Imaging of specific cell surface receptors. |

| Linker/Spacer | The ethylamino-benzoic acid backbone provides flexibility and spacing. | Optimization of probe-target interaction and reporter signal. |

| Reporter Group | Coupling of fluorophores or radiolabels to the deprotected amine. | Real-time fluorescence microscopy or PET imaging. |

Functionalization of Biomolecules through Covalent Linkages

The ability to covalently modify biomolecules with specific functionalities is a cornerstone of chemical biology. This compound serves as a versatile linker for such bioconjugation reactions. chemimpex.comchemimpex.com The process typically involves the activation of the carboxylic acid group, which can then react with primary amines on the surface of proteins or other biomolecules to form stable amide bonds. nih.gov

The Fmoc-protected amine allows for orthogonal chemistry, meaning the amino group can be deprotected and reacted with another molecule of interest without affecting the newly formed amide bond. This step-wise approach is crucial for the construction of complex bioconjugates. chemimpex.comchemimpex.com For example, a therapeutic agent could be attached to the deprotected amine after the initial conjugation of the linker to a targeting protein. chemimpex.com

The applications of this functionalization strategy are broad and include:

Protein Engineering: Modifying proteins to enhance their stability, activity, or to introduce novel functions. chemimpex.com

Immobilization: Attaching enzymes or antibodies to solid supports for use in biocatalysis or diagnostic assays.

Drug Delivery: Linking drugs to targeting moieties like antibodies to create antibody-drug conjugates (ADCs). chemimpex.com

The covalent modification of proteins is a powerful tool for improving their therapeutic and diagnostic potential. nih.gov The use of linkers like this compound is integral to these strategies, enabling the precise attachment of payloads to specific sites on a protein. beilstein-journals.org

| Biomolecule | Functionalization Strategy | Resulting Application |

| Antibody | Covalent linkage of a cytotoxic drug via the linker. | Targeted cancer therapy (Antibody-Drug Conjugate). |

| Enzyme | Immobilization onto a solid support through the linker. | Reusable biocatalyst for industrial processes. |

| Peptide | Attachment of a fluorescent probe. | In vitro and in vivo imaging of biological processes. |

Applications in the Creation of Novel Materials

The self-assembly properties endowed by the Fmoc group make this compound a valuable building block for the creation of novel biomaterials. chemimpex.com

Fmoc-modified amino acids are well-known for their ability to self-assemble into fibrous networks that can entrap large amounts of water, forming hydrogels. nih.govnih.govrsc.orgresearchgate.net These hydrogels are of significant interest for biomedical applications such as tissue engineering and drug delivery due to their biocompatibility and tunable mechanical properties. nih.govmdpi.com

The self-assembly process is driven by a combination of π-π stacking of the aromatic Fmoc groups and hydrogen bonding between the amino acid components. nih.gov The structure of the amino acid derivative influences the properties of the resulting hydrogel. The ethylamino-benzoic acid portion of this compound can provide additional sites for hydrogen bonding and can influence the packing of the molecules, thereby affecting the hydrogel's stiffness and stability.

These hydrogels can be designed to be responsive to environmental stimuli such as pH, which can be useful for controlled drug release. nih.gov Furthermore, they can serve as scaffolds for cell growth, mimicking the extracellular matrix. mdpi.com Research on Fmoc-peptide-based hydrogels has demonstrated their potential for encapsulating and delivering therapeutic molecules, such as dexamethasone, in a sustained manner. nih.gov

Beyond hydrogels, Fmoc-containing molecules can self-assemble into a variety of well-defined nanostructures, including nanofibers, nanotubes, and vesicles. nih.govbeilstein-journals.orgrsc.orgresearchgate.net The morphology of these structures can be controlled by factors such as concentration, temperature, and the specific amino acid sequence. beilstein-journals.org

The incorporation of this compound into these self-assembling systems can introduce new functionalities. The benzoic acid moiety can be used to anchor metal nanoparticles, creating hybrid materials with catalytic or antimicrobial properties. beilstein-journals.org For example, silver nanoparticles have been incorporated into Fmoc-amino acid hydrogels to create materials with broad-spectrum antimicrobial activity. beilstein-journals.org

The ability to create these functional nanomaterials opens up possibilities in areas such as:

Biocatalysis: Immobilization of enzymes within self-assembled nanostructures. nih.gov

Antimicrobial surfaces: Creation of coatings that resist bacterial colonization.

Templating: Using the self-assembled structures as templates for the synthesis of other materials.

| Material Type | Role of this compound | Potential Application |

| Hydrogel | Self-assembling building block contributing to network formation. | Scaffold for tissue engineering, controlled drug release. |

| Nanofibers | Component of self-assembling peptides. | Bio-templating for the growth of other materials. |

| Hybrid Nanomaterials | Linker for the attachment of nanoparticles. | Catalysis, antimicrobial coatings. |

Impact on Drug Discovery and Bioactive Compound Design

This compound is a valuable building block in the design and synthesis of new therapeutic agents. chemimpex.com Its utility in solid-phase peptide synthesis (SPPS) is a key factor in its widespread use in drug discovery. chemimpex.comsigmaaldrich.comsigmaaldrich.com

The compound's structure allows it to be incorporated into peptides and peptidomimetics to create molecules with enhanced properties. chemimpex.com The ethylamino-benzoic acid portion can act as a rigid or semi-rigid spacer, which can be crucial for positioning other functional groups for optimal interaction with a biological target.

A notable example is the use of a similar building block, 4-(aminomethyl)benzoic acid (Amb), in the synthesis of a potent GPR54 agonistic pentapeptide. nih.gov This demonstrates the principle of using such aromatic amino acid-like structures to construct bioactive peptides. The introduction of non-natural amino acids, like this compound, into peptide sequences is a common strategy to improve their stability against enzymatic degradation, a major challenge in the development of peptide-based drugs. nih.gov

The synthesis of short antimicrobial peptidomimetics using Fmoc-triazine amino acids further illustrates the potential of incorporating non-standard building blocks to create new classes of therapeutics. nih.gov These peptidomimetics can overcome some of the limitations of natural peptides, such as poor bioavailability and rapid clearance.

The versatility of this compound as a building block allows for its use in creating libraries of compounds for high-throughput screening, accelerating the discovery of new drug candidates. chemimpex.com

| Compound Class | Function of this compound | Therapeutic Goal |

| Peptide Analogs | Introduction of a non-natural amino acid. | Improved stability and pharmacokinetic properties. |

| Peptidomimetics | Serves as a scaffold for mimicking peptide secondary structures. | Enhanced target affinity and selectivity. |

| Targeted Therapeutics | Linker to connect a targeting moiety to a therapeutic payload. | Delivery of drugs specifically to diseased cells. |

Development of Ligands for Specific Biological Targets

The unique structural characteristics of this compound make it an important reagent in the synthesis of specialized ligands designed to interact with specific biological targets. Its role is primarily as a strategic component in solid-phase peptide synthesis (SPPS), where it can be incorporated into a peptide sequence to introduce a rigid, aromatic spacer. chemimpex.com This influences the conformation and stability of the final molecule, which is critical for effective binding to a biological receptor.

A notable example involves the development of agonists for the G protein-coupled receptor 54 (GPR54), also known as the kisspeptin (B8261505) receptor. nih.gov Research has demonstrated the synthesis of a bioactive pentapeptide, [H-Amb-Phe-Gly-Leu-Arg-Trp-NH2], where "Amb" represents 4-(aminomethyl)benzoic acid, the deprotected form of the core structure of this compound. nih.govsigmaaldrich.com This pentapeptide exhibits potent GPR54 agonistic activity. nih.gov The synthesis of such a peptide would utilize Fmoc-based SPPS, where this compound could serve as the precursor for the Amb residue, allowing for the precise assembly of the ligand. chemimpex.comnih.gov The GPR54 signaling pathway is crucial for regulating hormonal secretion and has been implicated in the suppression of cancer metastasis, making the development of stable and potent ligands for this receptor a significant therapeutic goal. nih.gov

Furthermore, the core structure, 4-(aminomethyl)benzoic acid, has been identified as a non-translocated competitive inhibitor of the epithelial peptide transporter PepT1. nih.gov This transporter is responsible for the uptake of di- and tripeptides in the intestines and kidneys. The finding that 4-(aminomethyl)benzoic acid can bind to the external surface of PepT1 without being transported across the membrane makes it a valuable tool for studying the transporter's function. nih.gov This inhibitory action suggests that peptide-like structures incorporating the this compound moiety could be designed as specific ligands to modulate PepT1 activity for research or therapeutic purposes.

Table 1: Research Findings on Ligand Development

| Ligand/Structure | Biological Target | Key Finding |

|---|---|---|

| Pentapeptide containing 4-(aminomethyl)benzoic acid | G protein-coupled receptor 54 (GPR54) | The peptide acts as a potent agonist, demonstrating the utility of the benzoic acid moiety in constructing bioactive ligands. nih.gov |

Exploration in the Synthesis of Peptide-Based Therapeutics

The application of this compound extends significantly into the exploratory synthesis of peptide-based therapeutics. Its role as a stable building block is crucial in the design of novel drug candidates, especially in the realm of targeted therapies where molecular precision is key to enhancing efficacy and reducing side effects. chemimpex.com The compound facilitates the synthesis of complex peptides and other bioactive molecules, contributing to advancements in drug discovery and development. chemimpex.com

A major area of exploration is in the development of Peptide-Drug Conjugates (PDCs). PDCs are a promising class of targeted therapeutics composed of three main parts: a targeting peptide, a cytotoxic payload (drug), and a linker that connects them. nih.gov The peptide component is designed to bind to receptors overexpressed on cancer cells, enabling the selective delivery of the potent cytotoxic agent to the tumor site, thereby minimizing damage to healthy tissues. nih.govnih.gov

The linker is a critical component that influences the stability, solubility, and release of the drug. chemimpex.com this compound is an ideal candidate for use as, or as part of, a stable linker in PDC design. Its defined length and rigidity can help ensure that the peptide and the drug are held at an optimal distance, preventing steric hindrance and preserving the biological activity of both moieties until the conjugate reaches its target. The Fmoc-protected amine allows for its incorporation into a peptide chain using standard SPPS protocols, while the benzoic acid group provides a handle for attaching the drug molecule, often through an amide or ester bond. chemimpex.comscielo.org.mx Researchers are exploring how different linkers, including those derived from structures like this compound, can be optimized to create more effective and stable PDCs for cancer therapy and other diseases. nih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(aminomethyl)benzoic acid |

| Phenylalanine (Phe) |

| Glycine (Gly) |

| Leucine (Leu) |

| Arginine (Arg) |

| Tryptophan (Trp) |

| Dexamethasone |

| Paclitaxel |

| Doxorubicin |

| Camptothecin |

Emerging Trends and Future Directions in 4 Fmoc 2 Aminoethyl Benzoic Acid Research

Integration with Automated Synthesis and High-Throughput Platforms

The compatibility of 4-(Fmoc-2-aminoethyl)-benzoic acid with automated solid-phase peptide synthesis (SPPS) is a significant factor in its growing use. chemimpex.com The Fmoc protecting group is central to modern automated SPPS, allowing for mild deprotection conditions that are compatible with a wide range of peptide sequences and modifications. nih.goviris-biotech.deslideshare.net The structural flexibility and good solubility of this compound further enhance its suitability for use in automated synthesizers, which rely on the efficient and reliable delivery of reagents. chemimpex.com

High-throughput synthesis platforms, which enable the rapid production of large libraries of discrete peptides, are increasingly important in drug discovery and materials science. springernature.comnih.gov The use of Fmoc-protected amino acids is a standard in these systems. springernature.com While specific high-throughput synthesis case studies focusing exclusively on this compound are not yet widely published, the general methodologies for high-throughput peptide synthesis are well-established and directly applicable. springernature.comnih.gov These techniques often employ automated solutions and robotic workstations to manage the repetitive steps of SPPS, making the synthesis of large and diverse peptide libraries containing this and other unnatural amino acids a feasible and powerful approach for screening and discovery. springernature.com

Table 1: Compatibility of this compound with Modern Synthesis Platforms

| Synthesis Platform | Compatibility with this compound | Key Advantages |

|---|---|---|

| Automated SPPS | High | Fmoc group is standard; good solubility and structural flexibility of the compound. chemimpex.comnih.gov |

| High-Throughput Synthesis | High | Enables rapid synthesis of large peptide libraries for screening. springernature.comnih.gov |

Exploration of Alternative Protecting Group Chemistries and Orthogonal Approaches

The standard Fmoc/tBu (tert-butyl) protecting group strategy is the most common approach in modern SPPS. iris-biotech.de In this scheme, the Fmoc group protects the α-amino group and is removed by a base, typically piperidine (B6355638), while the side-chain protecting groups, such as tBu, are removed by a strong acid like trifluoroacetic acid (TFA) at the end of the synthesis. iris-biotech.desigmaaldrich.com This orthogonality allows for the selective deprotection of functional groups, which is crucial for the synthesis of complex peptides with specific modifications. iris-biotech.desigmaaldrich.com

Research into alternative and quasi-orthogonal protecting groups is an active area of investigation, aiming to provide greater flexibility in peptide design. sigmaaldrich.comnih.gov For amino-benzoic acid derivatives, strategies involving other protecting groups have been explored. For instance, the allyloxycarbonyl (Alloc) group can be used as an orthogonal protecting group for the amine of 3,4-diaminobenzoic acid, which can be removed by palladium catalysis without affecting Fmoc or tBu groups. nih.gov This allows for site-specific modifications during the synthesis. Other protecting groups like the 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde) and its more hindered analog, ivDde, are also used in orthogonal strategies as they are stable to the piperidine used for Fmoc removal but can be cleaved by hydrazine. nih.gov These alternative protecting groups expand the toolkit available to peptide chemists, enabling the synthesis of branched, cyclic, and other complex peptide architectures containing building blocks like this compound. nih.govnih.gov

Table 2: Examples of Orthogonal and Alternative Protecting Group Strategies

| Protecting Group Combination | Deprotection Conditions | Application in Peptide Synthesis |

|---|---|---|

| Fmoc/tBu | Fmoc: Piperidine; tBu: TFA iris-biotech.de | Standard orthogonal strategy for linear and modified peptides. |

| Fmoc/Alloc | Alloc: Pd(0) catalyst nih.gov | Site-specific modification of side chains. |

| Fmoc/Dde (or ivDde) | Dde/ivDde: Hydrazine nih.gov | Synthesis of branched and cyclic peptides. |

Green Chemistry Principles in the Synthesis and Application of Fmoc-Derivatives

The pharmaceutical and chemical industries are increasingly focused on adopting green chemistry principles to reduce their environmental impact. rsc.orgresearchgate.net A major focus in SPPS has been the replacement of hazardous solvents, such as N,N-dimethylformamide (DMF), which is widely used but classified as a substance of very high concern. rsc.orgresearchgate.nettandfonline.comtandfonline.com Research has identified several greener alternatives that can be used in the synthesis of Fmoc-derivatives.

Solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), N-butylpyrrolidinone (NBP), and γ-valerolactone (GVL) have been evaluated as potential replacements for DMF. tandfonline.comnih.gov While some of these solvents have shown promise, their performance can be sequence-dependent, and they may result in lower yields or purity compared to DMF in certain cases. tandfonline.com To overcome the limitations of single green solvents, mixtures of solvents are being explored. For example, a mixture of anisole (B1667542) and N-octylpyrrolidone (NOP) has been shown to effectively solubilize Fmoc-amino acids and promote resin swelling, leading to high peptide synthesis efficiency. tandfonline.com The use of greener coupling agents is also being investigated to further reduce the environmental impact of peptide synthesis. tandfonline.com

Table 3: Evaluation of Greener Solvents in Fmoc-SPPS

| Solvent/Solvent System | Performance vs. DMF | Key Findings |

|---|---|---|

| 2-Methyltetrahydrofuran (2-MeTHF) | Lower yield and purity in some cases tandfonline.com | A promising green alternative, but performance can be sequence-dependent. |

| N-Butylpyrrolidinone (NBP) | Lower yield and purity in some cases tandfonline.com | Another potential replacement for DMF, with similar limitations to 2-MeTHF. |

| Anisole/N-Octylpyrrolidone (NOP) | Favorable synthesis efficiency tandfonline.com | A green solvent mixture that can effectively replace DMF. |

Computational and Structure-Based Design Methodologies for Novel Derivatives

Computational and structure-based design methodologies are becoming indispensable tools in the development of novel peptide-based therapeutics and materials. science.goviomcworld.com These approaches allow for the in silico screening of large virtual libraries of compounds and the prediction of their biological activity and physicochemical properties, thereby accelerating the discovery process and reducing the need for extensive experimental work. nih.govscience.gov

For derivatives of this compound, computational methods can be employed to explore the structure-activity relationships (SAR) of peptides containing this building block. science.goviomcworld.com By modeling the interactions of these peptides with their biological targets, researchers can gain insights into the structural features that are critical for activity. science.gov This knowledge can then be used to design novel derivatives with improved properties, such as enhanced binding affinity, selectivity, or stability. For example, molecular docking studies have been used to investigate the binding of benzoic acid derivatives to various protein targets, providing a basis for the design of new inhibitors. nih.govnih.gov While specific computational studies on this compound are still emerging, the established methodologies for peptide and small molecule design are directly applicable and hold great promise for the development of the next generation of functional molecules based on this versatile scaffold.

Interdisciplinary Advancements and Novel Applications

The unique properties of this compound make it a valuable tool in a variety of interdisciplinary fields, driving advancements in areas beyond traditional peptide chemistry. chemimpex.com Its ability to be incorporated into peptides while presenting a reactive benzoic acid moiety opens up new possibilities for the creation of functional materials and targeted therapeutics. chemimpex.com

In materials science, this compound is used in the development of novel materials such as self-assembling peptide hydrogels. chemimpex.comnih.govnih.gov The Fmoc group can drive the self-assembly process through π-π stacking interactions, while the benzoic acid can be used for further functionalization or to tune the properties of the resulting material. nih.gov These hydrogels have potential applications in tissue engineering and drug delivery. chemimpex.comnih.gov

In the field of drug discovery, this compound serves as a versatile linker for the creation of peptide-drug conjugates (PDCs). chemimpex.commdpi.comnih.gov The benzoic acid can be coupled to a therapeutic agent, while the peptide portion can be designed to target specific cells or tissues, thereby improving the efficacy and reducing the side effects of the drug. rug.nluni-muenchen.denih.gov This approach is being explored for the development of targeted cancer therapies and other advanced drug delivery systems. mdpi.comrug.nldtu.dk The compound is also used in bioconjugation to link peptides to other molecules like fluorescent dyes for diagnostic and imaging applications. chemimpex.com

Table 4: Interdisciplinary Applications of this compound

| Application Area | Role of this compound | Example |

|---|---|---|

| Materials Science | Building block for self-assembling materials chemimpex.comnih.gov | Formation of functional hydrogels for tissue engineering. chemimpex.comnih.gov |

| Drug Delivery | Linker for peptide-drug conjugates (PDCs) chemimpex.commdpi.comnih.gov | Targeted delivery of anticancer drugs to tumor cells. rug.nluni-muenchen.de |

| Bioconjugation | Attachment point for functional molecules chemimpex.com | Labeling of peptides with fluorescent dyes for imaging. chemimpex.com |

Q & A

Q. What are the critical safety protocols for handling 4-(Fmoc-2-aminoethyl)-benzoic acid in laboratory settings?

- Methodological Answer: When handling this compound, wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation of airborne particles. In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Store the compound in a cool, dry place away from incompatible reagents like strong oxidizers. Refer to Safety Data Sheets (SDS) for hazard-specific first-aid measures .

Q. What is a standard synthetic route for introducing the Fmoc group to 4-(2-aminoethyl)-benzoic acid?

- Methodological Answer: The Fmoc group is typically introduced via reaction with Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions (e.g., sodium carbonate or DIEA). Stir the mixture at room temperature for 4–6 hours, monitor reaction progress by TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate), and purify via flash chromatography using silica gel. Yield optimization requires stoichiometric control (1.2–1.5 equivalents of Fmoc-OSu) .

Q. How can researchers purify this compound after synthesis?

- Methodological Answer: Post-synthesis, precipitate the crude product by adding ice-cold diethyl ether. Centrifuge and wash the pellet with ether to remove unreacted reagents. For higher purity, use reversed-phase HPLC (C18 column) with a gradient of 0.1% TFA in water/acetonitrile (5–95% over 30 minutes). Lyophilize the collected fractions to obtain a white solid. Confirm purity (>95%) via LC-MS (ESI+) with m/z ~359.4 [M+H]+ .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized?

- Methodological Answer: To enhance coupling efficiency:

- Use 2–4 equivalents of the amino acid derivative with activators like HBTU/HOBt or COMU in DMF.

- Pre-activate the compound for 5 minutes before adding to the resin-bound peptide.

- Monitor deprotection steps with 20% piperidine in DMF (2 × 5 minutes) to ensure complete Fmoc removal.

- Employ microwave-assisted SPPS (50°C, 10–15 minutes) to accelerate kinetics while minimizing racemization .

Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer:

- NMR Spectroscopy: Use ¹H/¹³C NMR in DMSO-d6 to confirm regiochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm, Fmoc CH2 at δ 4.2–4.4 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight with <2 ppm error (e.g., [M+Na]+ = 381.38).

- X-ray Crystallography: For crystalline derivatives, resolve bond angles and stereochemistry using synchrotron radiation (λ = 0.710–1.541 Å) .

Q. How do researchers analyze byproducts during Fmoc deprotection of this compound?

- Methodological Answer: Common byproducts (e.g., dibenzofulvene adducts) form via piperidine-mediated cleavage. Analyze via:

- UV-Vis Spectroscopy: Monitor absorbance at 301 nm (characteristic of dibenzofulvene).

- HPLC-MS: Identify adducts (m/z ~257.3 [M+H]+) and optimize deprotection time/temperature to minimize their formation.

- Kinetic Studies: Use pseudo-first-order rate constants to model deprotection efficiency under varying conditions (e.g., 20% piperidine vs. 2% DBU) .

Q. What strategies mitigate aggregation of this compound-containing peptides during synthesis?

- Methodological Answer:

- Incorporate backbone amide protectants (e.g., 2,4-dimethoxybenzyl) or solubilizing tags (e.g., PEG).

- Use low-temperature synthesis (−20°C) in DMF with chaotropic agents (6 M guanidine HCl).

- Apply pseudo-proline dipeptides at aggregation-prone regions to disrupt β-sheet formation .

Application-Oriented Questions

Q. How is this compound used in designing enzyme inhibitors?

- Methodological Answer: The benzoic acid moiety serves as a carboxylate bioisostere for phosphate groups in kinase inhibitors. For example:

- Synthesize peptide-based inhibitors by conjugating the compound to substrate analogs (e.g., ATP-competitive motifs).

- Test inhibition via fluorescence polarization assays (IC50 determination) using recombinant kinases (e.g., PKA, PKC).

- Optimize binding affinity using molecular docking (AutoDock Vina) and MD simulations (GROMACS) .

Q. What role does this compound play in synthesizing fluorescent probes?

- Methodological Answer: The compound’s aromatic core allows conjugation with fluorophores (e.g., FITC, Cy5) via EDC/NHS chemistry. Applications include:

- Intracellular pH sensors: Modify the benzoic acid’s pKa (~4.2) by introducing electron-withdrawing groups.

- FRET-based protease substrates: Incorporate cleavage sites (e.g., DEVD for caspases) between the fluorophore and quencher.

- Validate probe functionality in live-cell imaging (confocal microscopy) and flow cytometry .

Troubleshooting & Validation

Q. How to address low yields in Fmoc-protected 4-(2-aminoethyl)-benzoic acid synthesis?

- Methodological Answer:

- Check reagent purity: Ensure Fmoc-OSu is fresh (stored desiccated at −20°C).

- Optimize reaction pH: Maintain pH 8–9 using DIEA; avoid excess base to prevent hydrolysis.

- Characterize intermediates: Use FTIR to confirm carbonyl formation (C=O stretch at ~1710 cm⁻¹).

- Scale-down trials: Test small-scale reactions (10–50 mg) before scaling up .

Q. Why does LC-MS show multiple peaks for this compound, and how to resolve this?

- Methodological Answer:

Multiple peaks may indicate: - Diastereomers: Use chiral HPLC (Chiralpak IA column) with heptane/isopropanol (85:15).

- Adduct formation: Add 0.1% formic acid to the mobile phase to suppress sodium/potassium adducts.

- Degradation: Store the compound under argon at −80°C and avoid repeated freeze-thaw cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.